molecular formula C10H10N2S B13251440 2-Methyl-5-(1,3-thiazol-5-yl)aniline

2-Methyl-5-(1,3-thiazol-5-yl)aniline

Cat. No.: B13251440
M. Wt: 190.27 g/mol
InChI Key: NQHDRVGFBHUDMR-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3-thiazol-5-yl)aniline is a heterocyclic aromatic compound that contains both a thiazole ring and an aniline moiety The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,3-thiazol-5-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Methyl-5-(1,3-thiazol-5-yl)aniline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1,3-thiazol-4-yl)aniline
  • 2-Anilino-4-methyl-1,3-thiazol-5-yl

Uniqueness

2-Methyl-5-(1,3-thiazol-5-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-methyl-5-(1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3

InChI Key

NQHDRVGFBHUDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CS2)N

Origin of Product

United States

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